molecular formula C16H14N4O3 B14467167 N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 70366-88-0

N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B14467167
CAS No.: 70366-88-0
M. Wt: 310.31 g/mol
InChI Key: WHUXLXFQBIFQDD-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline is a complex organic compound characterized by the presence of a dimethylamino group, a nitrophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the reaction of N,N-dimethylaniline with 4-nitrobenzoic acid hydrazide under specific conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can participate in electron transfer reactions, while the dimethylamino group can interact with various biological receptors. These interactions can lead to the modulation of cellular processes and the exertion of biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
  • N,N-dimethyl-4-nitrosoaniline
  • 4,4’-Methylenebis(N,N-dimethylaniline)

Uniqueness

N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

70366-88-0

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C16H14N4O3/c1-19(2)13-7-3-11(4-8-13)15-17-18-16(23-15)12-5-9-14(10-6-12)20(21)22/h3-10H,1-2H3

InChI Key

WHUXLXFQBIFQDD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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